
3-O-tert-Butyldimethylsilyl 7beta-hydroxy cholesterol-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-tert-Butyldimethylsilyl 7 is a compound that belongs to the class of tert-butyldimethylsilyl ethers. These compounds are widely used in organic synthesis as protecting groups for hydroxyl functionalities. The tert-butyldimethylsilyl group is known for its stability under various reaction conditions, making it a valuable tool in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-tert-Butyldimethylsilyl 7 typically involves the reaction of tert-butyldimethylsilyl chloride with an alcohol in the presence of a base. The reaction proceeds as follows:
(Me3C)Me2SiCl+ROH→(Me3C)Me2SiOR+HCl
In this reaction, tert-butyldimethylsilyl chloride reacts with the alcohol (ROH) to form the tert-butyldimethylsilyl ether (Me₃C)Me₂SiOR and hydrochloric acid (HCl). Common bases used in this reaction include imidazole and pyridine .
Industrial Production Methods
Industrial production of tert-butyldimethylsilyl ethers often involves large-scale reactions using similar conditions as described above. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Análisis De Reacciones Químicas
Types of Reactions
3-O-tert-Butyldimethylsilyl 7 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium reagents (RLi) and Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, CrO₃/pyridine
Reduction: LiAlH₄, NaBH₄
Substitution: RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
3-O-tert-Butyldimethylsilyl 7 has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of nucleoside analogs and other biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-O-tert-Butyldimethylsilyl 7 involves the formation of a stable silyl ether linkage. The tert-butyldimethylsilyl group protects the hydroxyl functionality by forming a covalent bond with the oxygen atom. This protection prevents unwanted reactions at the hydroxyl site during subsequent synthetic steps. The silyl ether can be selectively cleaved under mild acidic or basic conditions to regenerate the free hydroxyl group .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl ethers: Less stable compared to tert-butyldimethylsilyl ethers.
Triisopropylsilyl ethers: More sterically hindered, providing greater protection but requiring harsher conditions for cleavage.
tert-Butyldiphenylsilyl ethers: Offer similar stability but are bulkier, affecting the overall reactivity and selectivity.
Uniqueness
3-O-tert-Butyldimethylsilyl 7 is unique due to its balance of stability and ease of removal. It provides robust protection for hydroxyl groups while allowing for selective deprotection under mild conditions. This makes it a versatile and valuable tool in synthetic organic chemistry.
Propiedades
Fórmula molecular |
C33H60O2Si |
|---|---|
Peso molecular |
524.0 g/mol |
Nombre IUPAC |
(3S,7R,8S,9S,10R,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-ol |
InChI |
InChI=1S/C33H60O2Si/c1-22(2)12-11-13-23(3)26-14-15-27-30-28(17-19-33(26,27)8)32(7)18-16-25(20-24(32)21-29(30)34)35-36(9,10)31(4,5)6/h21-23,25-30,34H,11-20H2,1-10H3/t23-,25+,26-,27+,28+,29+,30+,32+,33-/m1/s1/i1D3,2D3,22D |
Clave InChI |
WLFQNJGCACWKOY-AHYYKKJWSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)C)O)C)C([2H])([2H])[2H] |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


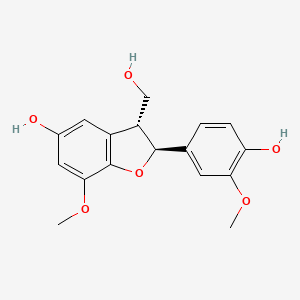
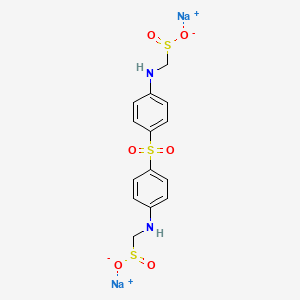
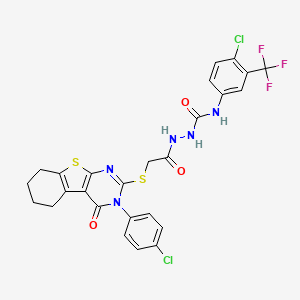
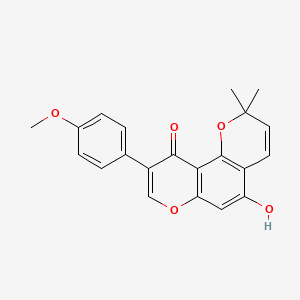

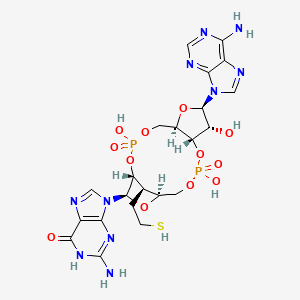
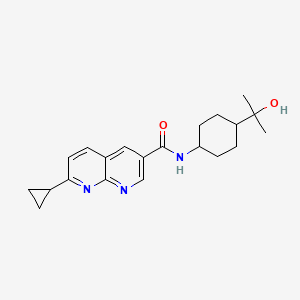

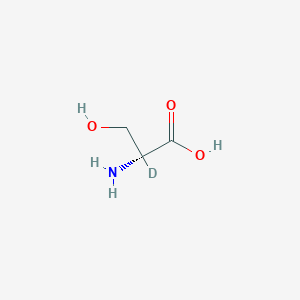
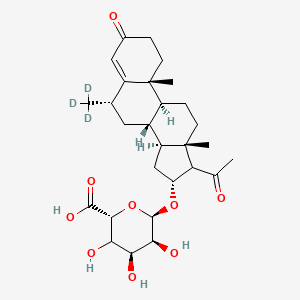

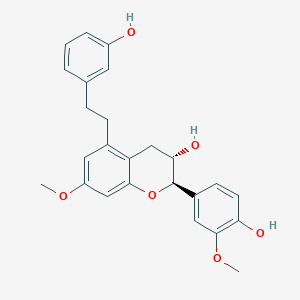

![[(2R,3S,4S,5R,6S)-6-[[(1S,5S,6R,8R,10R)-6-[2-(1-carbamimidoyl-2,5-dihydropyrrol-3-yl)ethylcarbamoyl]-12-hydroxy-7-[(2R,3S)-2-[[(2S)-2-methoxy-3-sulfooxypropanoyl]amino]-3-methylpentanoyl]-3-oxo-2-oxa-4,7-diazatricyclo[6.3.1.01,5]dodecan-10-yl]oxy]-5-hexanoyloxy-3,4-dihydroxyoxan-2-yl]methyl hexanoate](/img/structure/B12411277.png)
